molecular formula C10H7BrClNO B598791 3-Bromo-6-chloro-4-hydroxy-8-methylquinoline CAS No. 1204811-44-8

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline

Cat. No.: B598791
CAS No.: 1204811-44-8
M. Wt: 272.526
InChI Key: JZSICBDHFHBVSZ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-hydroxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by oxidation to introduce the ketone functionality at the 4-position. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ketone group at the 4-position can be reduced to an alcohol or further oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the ketone group.

Scientific Research Applications

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroquinolin-4(1H)-one
  • 6-Chloro-8-methylquinolin-4(1H)-one
  • 3-Bromo-8-methylquinolin-4(1H)-one

Uniqueness

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

1204811-44-8

Molecular Formula

C10H7BrClNO

Molecular Weight

272.526

IUPAC Name

3-bromo-6-chloro-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-2-6(12)3-7-9(5)13-4-8(11)10(7)14/h2-4H,1H3,(H,13,14)

InChI Key

JZSICBDHFHBVSZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Br

Synonyms

3-Bromo-6-chloro-4-hydroxy-8-methylquinoline

Origin of Product

United States

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